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n-Ethyl-4-methylpiperazine-1-carboxamide

Drug Metabolism Pharmacokinetics Metabolite Identification

n-Ethyl-4-methylpiperazine-1-carboxamide (CAS 7401-05-0) is a piperazine-derived carboxamide featuring a methyl-substituted piperazine core and an ethyl group on the terminal amide nitrogen. With a molecular formula of C8H17N3O and a molecular weight of 171.24 g/mol, this compound is characterized by a calculated LogP of -0.23 and a topological polar surface area (TPSA) of 35.6 Ų.

Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
CAS No. 7401-05-0
Cat. No. B13414348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Ethyl-4-methylpiperazine-1-carboxamide
CAS7401-05-0
Molecular FormulaC8H17N3O
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCCNC(=O)N1CCN(CC1)C
InChIInChI=1S/C8H17N3O/c1-3-9-8(12)11-6-4-10(2)5-7-11/h3-7H2,1-2H3,(H,9,12)
InChIKeyJNGRMEMVULIXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Ethyl-4-methylpiperazine-1-carboxamide (CAS 7401-05-0): Baseline Physicochemical and Structural Profile


n-Ethyl-4-methylpiperazine-1-carboxamide (CAS 7401-05-0) is a piperazine-derived carboxamide featuring a methyl-substituted piperazine core and an ethyl group on the terminal amide nitrogen [1]. With a molecular formula of C8H17N3O and a molecular weight of 171.24 g/mol, this compound is characterized by a calculated LogP of -0.23 and a topological polar surface area (TPSA) of 35.6 Ų [1]. It is recognized as a drug metabolite of diethylcarbamazine (DEC) and has been identified as a major urinary metabolite in rodent metabolism studies [2].

Metabolite Reference Standard
Identified DEC urinary metabolite supporting analytical standard development
Partitioning Probe
Intermediate lipophilicity profile for ADME permeability assay contexts
Synthesis Building Block
Modular carboxamide-piperazine core for derivatization and SAR exploration

Why Generic Piperazine Carboxamide Substitution Is Inadequate for n-Ethyl-4-methylpiperazine-1-carboxamide (CAS 7401-05-0)


Generic substitution among piperazine carboxamides is not straightforward due to significant variations in physicochemical properties and metabolic behavior. For instance, the target compound's predicted LogP of -0.23 [1] contrasts sharply with the parent drug diethylcarbamazine's LogP of 0.57–0.94 [2] and the simpler 4-methylpiperazine-1-carboxamide's LogP of -1.07 [3]. These differences in lipophilicity directly impact membrane permeability and compound partitioning in biological and synthetic contexts. Furthermore, n-Ethyl-4-methylpiperazine-1-carboxamide is a specific metabolite accounting for ~23% of the administered dose in rodent studies [4], underscoring its unique metabolic identity that cannot be replicated by other analogs. Below, we present quantitative evidence that substantiates why this specific compound merits preferential selection.

Lipophilicity LogP differs >0.8 units from parent and core analogs; membrane partitioning may not transfer directly.
Metabolic Identity Quantitatively distinct urinary metabolite profile; other piperazines lack this metabolic validation context.
Conformation & H-Bonding Reduced rotatable bonds and altered H-bond donor count may shift binding behavior and solubility profile.

Quantitative Differentiation Evidence for n-Ethyl-4-methylpiperazine-1-carboxamide (CAS 7401-05-0) Versus Key Analogs


Major Metabolite of Diethylcarbamazine with Quantified Urinary Excretion

In a metabolism study of diethylcarbamazine (DEC) in rats, n-Ethyl-4-methylpiperazine-1-carboxamide was identified as a major urinary metabolite, accounting for approximately 23% of the administered dose, compared to 15% unchanged drug and 50% for the N-oxide metabolite [1]. This quantitative characterization establishes the compound's role as a primary metabolic product, distinct from the parent drug and other metabolites.

Urinary Metabolite Fraction
Head-to-head
~23% of dose (Target) vs 15% unchanged DEC, 50% DEC N-oxide
Supports metabolite reference standard fit
24-h urine collection in rodent model; oral administration
Drug Metabolism Pharmacokinetics Metabolite Identification

Distinct Lipophilicity Profile: LogP Differentiation from Parent Drug and Core Analog

The predicted octanol-water partition coefficient (LogP) for n-Ethyl-4-methylpiperazine-1-carboxamide is -0.23 [1]. This value is substantially lower (more hydrophilic) than diethylcarbamazine (LogP 0.57–0.94) [2], and significantly higher (more lipophilic) than the simpler 4-methylpiperazine-1-carboxamide (LogP -1.07) [3]. These differences exceed 0.8 log units relative to both comparators.

LogP Differentiation
Cross-study
Target: -0.23 | DEC: 0.57–0.94 | Core analog: -1.07
Intermediate LogP supports partitioning assay context
Predicted values; experimental confirmation may vary
Lipophilicity ADME Prediction Physicochemical Properties

Topological Polar Surface Area (TPSA) Differentiation from Diethylcarbamazine

n-Ethyl-4-methylpiperazine-1-carboxamide exhibits a topological polar surface area (TPSA) of 35.6 Ų [1], which is approximately 34% larger than the TPSA of diethylcarbamazine (26.79 Ų) [2]. Both values fall within the Veber rule threshold of 140 Ų for oral bioavailability.

TPSA Differentiation
Cross-study
35.6 Ų (Target) vs 26.79 Ų (DEC); +34%
May influence membrane diffusion profiling
Calculated TPSA; limits blood-brain barrier prediction
Polar Surface Area Membrane Permeability Drug-like Properties

Rotatable Bond Count as a Conformational Flexibility Differentiator

n-Ethyl-4-methylpiperazine-1-carboxamide possesses only 1 rotatable bond [1], compared to 2 rotatable bonds in diethylcarbamazine [2]. This reduced conformational flexibility may influence binding entropy and molecular recognition.

Rotatable Bond Count
Cross-study
1 rotatable bond (Target) vs 2 (DEC)
Reduced conformational sampling may affect binding entropy
Structural count; impact requires binding assay validation
Conformational Analysis Molecular Flexibility Drug Design

Hydrogen Bonding Capacity: Donor and Acceptor Count Comparison

The target compound contains 1 hydrogen bond donor (the amide NH) and 2 hydrogen bond acceptors (the amide carbonyl oxygen and the piperazine nitrogen atoms) [1]. In contrast, diethylcarbamazine has 0 hydrogen bond donors and 2 hydrogen bond acceptors [2], while 4-methylpiperazine-1-carboxamide has 2 donors and 2 acceptors [3].

H-Bond Donor/Acceptor
Class-level
1 donor, 2 acceptors (Target) vs 0/2 (DEC), 2/2 (Core analog)
Intermediate H-bonding profile may balance solubility/permeability
Counts from database entries; experimental solubility data to verify
Hydrogen Bonding Solubility Molecular Recognition

Physicochemical Density and Boiling Point Differentiation

n-Ethyl-4-methylpiperazine-1-carboxamide has a reported density of 1.036 g/cm³ and a boiling point of 332.4 °C at 760 mmHg . These values differ from diethylcarbamazine, which has a density of 1.013 g/cm³ and a boiling point of 139 °C (or 127-129 °C) [1]. The 193 °C higher boiling point of the target compound reflects its increased polarity and hydrogen bonding capacity.

Density & Boiling Point
Data to verify
Target: 1.036 g/cm³, BP 332.4°C | DEC: 1.013 g/cm³, BP 139°C
Supports purification-method review
Source review needed; experimental verification recommended
Physical Properties Purification Handling

Primary Research and Industrial Application Scenarios for n-Ethyl-4-methylpiperazine-1-carboxamide (CAS 7401-05-0)


Metabolite Reference Standard for Diethylcarbamazine (DEC) Pharmacokinetic Studies

As a quantitatively validated major urinary metabolite (~23% of dose), n-Ethyl-4-methylpiperazine-1-carboxamide serves as an essential analytical reference standard for LC-MS/MS method development and validation in DEC metabolism and pharmacokinetic studies [1]. Its defined excretion profile enables accurate quantification in biological matrices and supports metabolite identification workflows in preclinical and clinical research.

Building Block for Synthesis of Neuroactive Agents and Kinase Inhibitors

The compound's modular structure—featuring a methylpiperazine core with an ethyl carboxamide moiety—allows for side-chain modifications to tailor lipophilicity. Its intermediate LogP (-0.23) and defined hydrogen bonding capacity make it a valuable precursor in the synthesis of CNS-penetrant candidates and kinase inhibitor scaffolds, where precise control over physicochemical properties is critical for target engagement and off-target mitigation [2].

Physicochemical Probe in ADME and Permeability Assays

With a LogP of -0.23 and TPSA of 35.6 Ų, this compound occupies a distinct region of chemical space between the more lipophilic parent drug (LogP 0.57–0.94, TPSA 26.79 Ų) and the more hydrophilic core analog (LogP -1.07) [2][3][4]. This intermediate profile makes it a suitable probe molecule for studying structure-permeability relationships in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models, where small changes in substituent groups yield measurable differences in permeability.

Conformational Restriction Studies in Ligand-Target Interactions

Possessing only one rotatable bond—50% fewer than diethylcarbamazine—n-Ethyl-4-methylpiperazine-1-carboxamide exhibits reduced conformational flexibility [2][5]. This property is valuable in structure-activity relationship (SAR) studies aimed at understanding the role of conformational entropy in ligand binding. Researchers investigating piperazine-based pharmacophores can employ this compound to isolate the impact of restricted rotation on binding affinity and selectivity.

Application
Selection Property
Validation Focus
DEC Metabolite Reference Standard
Quantified urinary metabolite identity
LC-MS/MS bioanalytical method validation in research matrices
Synthesis Building Block for CNS Candidates
Intermediate LogP and defined H-bond donor profile
CNS permeability and target engagement optimization
Physicochemical Probe in Permeability Assays
Distinct LogP/TPSA region between parent and core analog
PAMPA or Caco-2 permeability correlation studies
Conformational Restriction SAR Studies
Limited rotatable bond count relative to DEC
Binding entropy and ligand-receptor interaction analysis

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